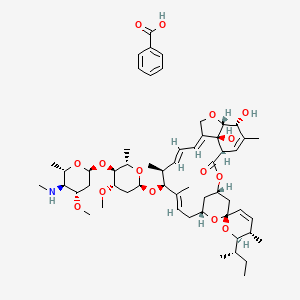

![molecular formula C23H13Cl2Na3O9S B1148293 Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate CAS No. 1667-99-8](/img/structure/B1148293.png)

Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate

Overview

Description

Synthesis Analysis

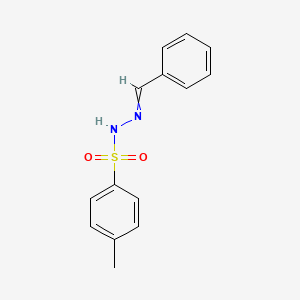

The synthesis of complex organic compounds like Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate often involves multiple steps, including catalytic processes and the formation of intermediate compounds. Studies, such as the work by Shi et al. (2015), describe the use of rhodium-catalyzed synthesis techniques, which are crucial for the formation of functionally dense organic compounds with high yields (Shi, Yu, & Li, 2015).

Molecular Structure Analysis

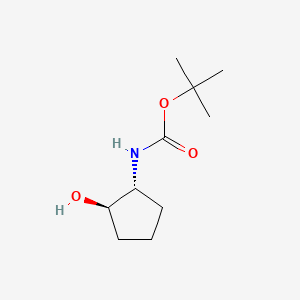

Understanding the molecular structure of such a compound is vital for its application in various fields. The work by Ng, Das, and Tiekink (1991) on organotin carboxylates provides insights into the molecular geometry that can influence the chemical behavior and reactivity of complex compounds. These structural analyses are foundational for developing applications based on the compound's molecular interactions (Ng, Das, & Tiekink, 1991).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are influenced by its functional groups and molecular structure. Studies like those by Imanishi et al. (1986) on the synthesis of related sulfonato compounds underline the complexity and versatility of reactions involving sulfonate and carboxylate groups, which are relevant for understanding this compound's chemical behavior (Imanishi, Tomimoto, Watanabe, & Hayashi, 1986).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for practical applications. Xi (2005) provides an example of how water solubility and crystal structure can be pivotal in determining a compound's utility in specific applications, such as in pharmaceutical formulations or material science (Xi, 2005).

Scientific Research Applications

Complex Formation with Iron (III)

The compound, when referred to as eriochrome cyanine R, has been studied for its complex formation with iron(III). Spectrophotometry revealed that in a specific pH range, multiple complexes are formed with iron, indicating its potential utility in analytical chemistry for iron detection or quantification (Langmyhr & Stumpe, 1965).

Luminescent Properties in Rhenium(I) Complexes

Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes has shown that these complexes exhibit blue-green luminescence. This property is rare and highlights the compound's potential application in developing luminescent materials or in optical sensors (Li et al., 2012).

Catalyst in Cross-Coupling Reactions

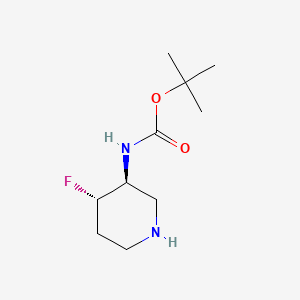

The compound's sulfonated triarylphosphine derivatives have been applied in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These applications are crucial in organic synthesis, particularly in pharmaceutical and material science research (Moore et al., 2008).

Hydroformylation of Higher Olefins

In the field of catalysis, specifically in the Rh-catalyzed hydroformylation of higher olefins, certain complexes involving this compound have shown higher efficiency than other systems. This application is significant in industrial chemistry for producing aldehydes from olefins (Tilloy et al., 2006).

Synthesis of 1,3-Oxazepine Derivatives

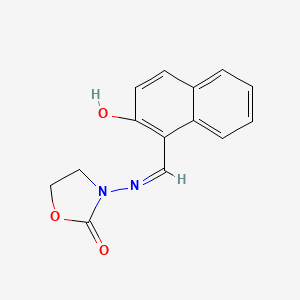

The compound has been used in pericyclic reactions for synthesizing new 1,3-oxazepine compounds. This research opens pathways for creating new molecules with potential applications in drug development and materials science (Abood, 2010).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, methods have been developed to measure compounds like parabens and triclosan in human milk using advanced HPLC-MS/MS systems. This compound's derivatives could be used in similar analytical methodologies for detecting environmental pollutants or bioactive compounds in biological samples (Ye et al., 2008).

Mechanism of Action

Target of Action

Mordant Blue 29, also known as Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate, is a hydroxytriphenylmethane dye It’s widely used in chemical analysis and has potential use in nonlinear optics .

Mode of Action

It has been studied using time-dependent density functional theory (tddft) by employing the b3lyp functional together with the 6-31++g(d,p) basis set at optimized geometries . The UV-VIS spectra of Mordant Blue 29 and its charged species were computed, considering the presence of a solvent in terms of the polarized continuum model (PCM) .

Biochemical Pathways

It’s known that hydroxytriphenylmethane dyes, which include mordant blue 29, are widely used in chemical analysis .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its bioavailability.

Result of Action

Its spectral properties have been studied both theoretically and experimentally . The dipole moment, polarizability, and first hyperpolarizability of Mordant Blue 29 were calculated using the time-dependent Hartree–Fock method .

Action Environment

It’s known that the compound’s spectral properties can be influenced by the presence of a solvent .

properties

IUPAC Name |

trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIZKNBTOOKONL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl2Na3O9S | |

| Record name | Chrome Azurol S | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chrome_Azurol_S | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | Chrome azurol S | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1667-99-8 | |

| Record name | Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methyl-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-3-sulphonatophenyl)methyl]-2-hydroxy-3-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)